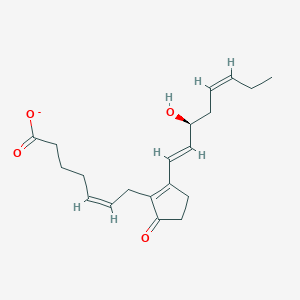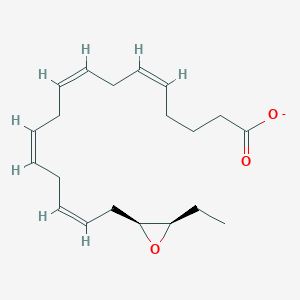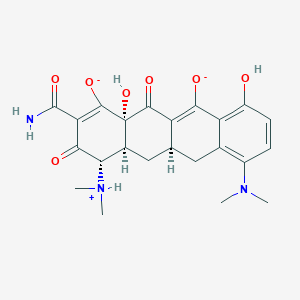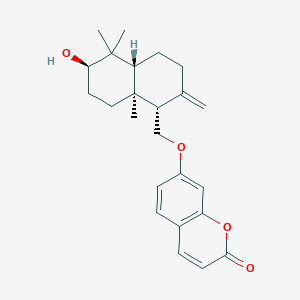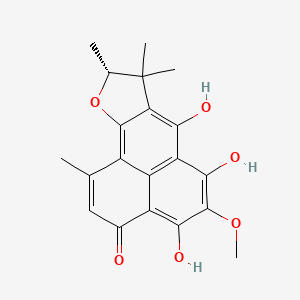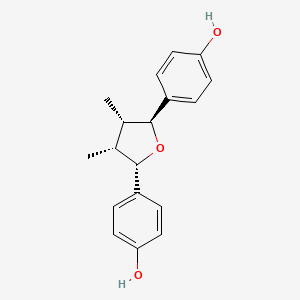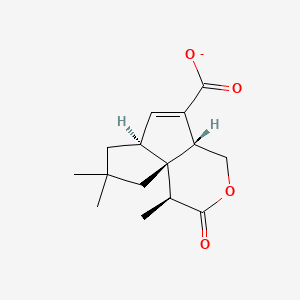
2,4,6-Trimethylbiphenyl
Descripción general
Descripción
2,4,6-Trimethylbiphenyl is a chemical compound with the molecular formula C15H1612. It is also known as Tri-m-tolyl2. It is a colorless solid that is soluble in organic solvents but insoluble in water2. This chemical compound is widely used in various fields, including scientific experiments and industrial applications2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2,4,6-Trimethylbiphenyl. However, the synthesis of similar compounds often involves various methods such as sulfonation-nitration3.Molecular Structure Analysis
The molecular structure of 2,4,6-Trimethylbiphenyl consists of 15 carbon atoms and 16 hydrogen atoms1. The average mass is 196.288 Da and the monoisotopic mass is 196.125198 Da1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 2,4,6-Trimethylbiphenyl. However, similar compounds are known to undergo various reactions, including reduction4.Physical And Chemical Properties Analysis
2,4,6-Trimethylbiphenyl is a colorless solid that is soluble in organic solvents but insoluble in water2. The average mass is 196.288 Da and the monoisotopic mass is 196.125198 Da1.Aplicaciones Científicas De Investigación
Molecular Structure Analysis
- Häfelinger and Strähle (1976) determined the space group and molecular structure of 4-iodo-2′,4′,6′-trimethylbiphenyl, finding a significant twist between the phenyl rings, which has implications for understanding the structural dynamics of related compounds (Häfelinger & Strähle, 1976).
Chemical Synthesis and Characterization
- Tokitoh, Arai, Okazaki, and Nagase (1997) synthesized a stable dibismuthene containing 2,4,6-trimethylphenyl groups, demonstrating the compound's ability to form a double bond between two bismuth atoms. This synthesis contributes to the field of organometallic chemistry (Tokitoh, Arai, Okazaki & Nagase, 1997).
Applications in Sediment Analysis
- Li, Zhong, Shi, Zhu, and Tang (2013) investigated trimethyldibenzothiophenes and their relation to trimethylbiphenyls, proposing a new maturity indicator for sedimentary source rocks based on the analysis of these compounds. This research enhances our understanding of organic geochemistry in sedimentary environments (Li, Zhong, Shi, Zhu & Tang, 2013).
Contribution to Organic Chemistry
- Huang, Li, Leung, and Hayashi (2014) discussed the enantioselective synthesis of diarylphosphinites, using 2,4,6-trimethylphenylphosphine, which is significant for the development of chiral phosphine ligands in asymmetric catalysis (Huang, Li, Leung & Hayashi, 2014).
Safety And Hazards
The safety data sheet for a similar compound, Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, indicates that it may cause skin irritation, serious eye irritation, respiratory irritation, and is very toxic to aquatic life with long-lasting effects7.
Direcciones Futuras
Unfortunately, I couldn’t find specific information on the future directions of 2,4,6-Trimethylbiphenyl. However, similar compounds are often used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs8.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or experts in the field.
Propiedades
IUPAC Name |
1,3,5-trimethyl-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-11-9-12(2)15(13(3)10-11)14-7-5-4-6-8-14/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKUYUULLQLNFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192841 | |
| Record name | 2,4,6-Trimethylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethylbiphenyl | |
CAS RN |
3976-35-0 | |
| Record name | 2,4,6-Trimethylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003976350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trimethylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

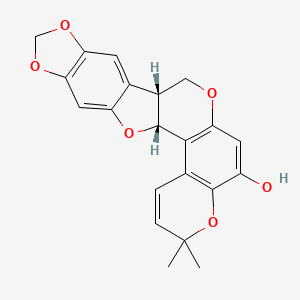
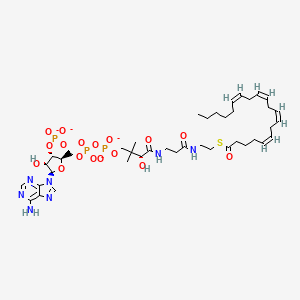
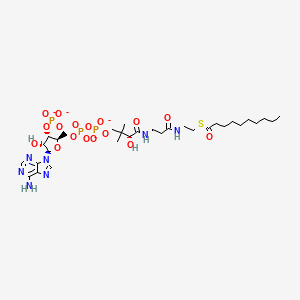
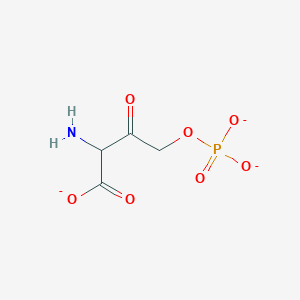
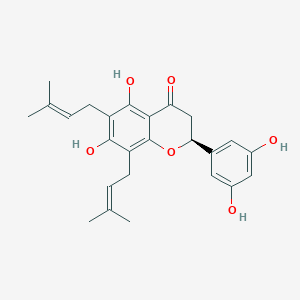
![4-[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]-2-thiophen-2-ylquinazoline](/img/structure/B1265329.png)
